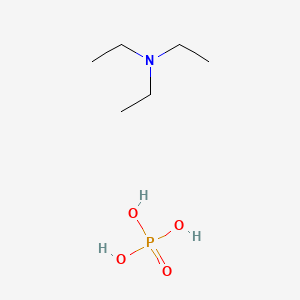

Triethylamine phosphate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Ethylamines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

35365-94-7 |

|---|---|

Molecular Formula |

C6H18NO4P |

Molecular Weight |

199.19 g/mol |

IUPAC Name |

dihydrogen phosphate;triethylazanium |

InChI |

InChI=1S/C6H15N.H3O4P/c1-4-7(5-2)6-3;1-5(2,3)4/h4-6H2,1-3H3;(H3,1,2,3,4) |

InChI Key |

UNXNGGMLCSMSLH-UHFFFAOYSA-N |

SMILES |

CCN(CC)CC.OP(=O)(O)O |

Canonical SMILES |

CC[NH+](CC)CC.OP(=O)(O)[O-] |

Other CAS No. |

35365-94-7 10138-93-9 |

Related CAS |

121-44-8 (Parent) |

Synonyms |

triethylamine triethylamine acetate triethylamine dinitrate triethylamine hydrobromide triethylamine hydrochloride triethylamine maleate (1:1) triethylamine phosphate triethylamine phosphate (1:1) triethylamine phosphonate (1:1) triethylamine sulfate triethylamine sulfate (2:1) triethylamine sulfite (1:1) triethylamine sulfite (2:1) triethylammonium formate |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Chemical Properties of Triethylamine Phosphate

For Researchers, Scientists, and Drug Development Professionals

Triethylamine (B128534) phosphate (B84403) (TEAP) is an ionic compound formed from the acid-base reaction between triethylamine and phosphoric acid. It is a versatile and widely utilized reagent in analytical chemistry and organic synthesis, particularly valued for its buffering capacity and ion-pairing properties in high-performance liquid chromatography (HPLC). This guide provides a comprehensive overview of its chemical properties, experimental protocols for its preparation and use, and visualizations of its mechanisms of action.

Core Chemical Properties

Triethylamine phosphate is a salt composed of the triethylammonium (B8662869) cation ([N(CH₂CH₃)₃H]⁺) and a phosphate anion (H₂PO₄⁻, HPO₄²⁻, or PO₄³⁻), with the specific form of the anion being dependent on the pH of the solution.[1] It is commercially available and can also be synthesized in the laboratory.[1]

Physical and Chemical Identity

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₈NO₄P | [2] |

| Molecular Weight | 199.19 g/mol | [1][2] |

| CAS Number | 35365-94-7 (for 1:1 salt) | [3] |

| Appearance | Colorless liquid or powder | [3][4] |

| Solubility in Water | Soluble / Completely miscible | [4][5] |

| Density | ~1.09 g/mL at 20 °C | [4][6][7] |

| Refractive Index | ~1.360 at 20 °C | [6] |

| Melting Point | 93 °C | [4][8] |

Acidity and Buffering Capacity

The buffering capacity of this compound is a key property that makes it highly valuable in HPLC and other applications. This capacity arises from the equilibria of both the triethylammonium cation and the various phosphate species in solution.

The pKa of the protonated triethylamine is approximately 10.75.[9] Phosphoric acid is a polyprotic acid with three pKa values:

-

pKa₁ = 2.15

-

pKa₂ = 7.20

-

pKa₃ = 12.35

By adjusting the stoichiometry of triethylamine and phosphoric acid, a buffer solution can be prepared at a pH close to one of the pKa values of phosphoric acid, providing effective pH control.[10][11] For example, to create a buffer at a low pH for reversed-phase HPLC, phosphoric acid would be the primary buffering species, and triethylamine is used to adjust the pH to the desired value, often around pH 2.5-3.0.[11][12]

pKa Values of Buffering Components

| Component | pKa Value |

| Triethylammonium (Et₃NH⁺) | 10.75 |

| Phosphoric Acid (H₃PO₄) | 2.15 (pKa₁) |

| Dihydrogen Phosphate (H₂PO₄⁻) | 7.20 (pKa₂) |

| Monohydrogen Phosphate (HPO₄²⁻) | 12.35 (pKa₃) |

Reactivity and Applications in Synthesis

Beyond its use as a buffer, this compound exhibits catalytic activity in various organic reactions, leveraging the basicity of the triethylamine component and the nucleophilicity of the phosphate anion.[1]

-

Catalysis: It can act as a bifunctional acid-base catalyst. The triethylammonium cation can act as a Brønsted acid to activate electrophiles, while the phosphate anion can act as a Brønsted base. This has been demonstrated in reactions such as the Knoevenagel condensation and the hydrophosphonylation of aldehydes.[1]

-

Acid Scavenger: In reactions that produce acidic byproducts like HCl, the triethylamine component of TEAP can act as an acid scavenger, driving the reaction to completion.[9]

-

Phosphate-Mediated Reactions: In some synthetic protocols, it can serve as a source of a phosphate intermediate. For example, in the synthesis of hydroxamic acids from carboxylic acids, an activated phosphate intermediate can be formed in situ.[13]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a direct acid-base neutralization reaction. The stoichiometry can be adjusted to target a specific pH range for the resulting buffer.

Materials:

-

Triethylamine (TEA)

-

Phosphoric acid (H₃PO₄), typically 85% in water

-

Deionized water

-

Stirring apparatus

-

Cooling bath (e.g., ice-water bath)

Procedure:

-

In a well-ventilated fume hood, add a measured amount of triethylamine to a beaker containing deionized water and a magnetic stir bar.

-

Place the beaker in a cooling bath to manage the exothermic nature of the reaction.

-

Slowly, and with continuous stirring, add the desired molar equivalent of phosphoric acid dropwise to the triethylamine solution.[1]

-

After the addition is complete, allow the solution to stir and come to room temperature.

-

The resulting solution is an aqueous solution of this compound. The concentration and pH can be adjusted as needed for the specific application.

Preparation of a this compound Buffer for HPLC

This compound buffers are commonly used as mobile phase additives in reversed-phase HPLC to improve the peak shape of basic analytes and to act as an ion-pairing reagent.

Materials:

-

Phosphoric acid

-

Triethylamine

-

HPLC-grade water

-

pH meter

-

Volumetric flasks and pipettes

-

0.45 µm filter

Procedure (for a 1 L, 25 mM, pH 3.0 Buffer):

-

Add approximately 900 mL of HPLC-grade water to a 1 L beaker.

-

With stirring, add the required volume of concentrated phosphoric acid to achieve a 25 mM concentration.

-

Slowly add triethylamine dropwise while monitoring the pH with a calibrated pH meter until the desired pH of 3.0 is reached.[12]

-

Transfer the solution to a 1 L volumetric flask and add HPLC-grade water to the mark.

-

Filter the buffer solution through a 0.45 µm filter to remove any particulate matter before use in an HPLC system.

Visualizations

Synthesis of this compound

Caption: A diagram illustrating the acid-base reaction for the synthesis of this compound.

Mechanism of Ion-Pairing in Reversed-Phase HPLC

In reversed-phase HPLC, anionic analytes may have poor retention on the nonpolar stationary phase. This compound can be used as an ion-pairing reagent to improve their retention.

Caption: The mechanism of ion-pairing with this compound in reversed-phase HPLC.

Experimental Workflow for Buffer Preparation

Caption: A simplified workflow for the preparation of a this compound buffer for HPLC.

References

- 1. This compound | 10138-93-9 | Benchchem [benchchem.com]

- 2. This compound | TargetMol [targetmol.com]

- 3. Triethylammonium dihydrogen phosphate | C6H18NO4P | CID 61946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. TRIETHYLAMMONIUM PHOSPHATE | 35365-94-7 [chemicalbook.com]

- 5. labsolu.ca [labsolu.ca]

- 6. This compound | CAS#:35365-94-7 | Chemsrc [chemsrc.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. TRIETHYLAMMONIUM PHOSPHATE CAS#: 35365-94-7 [m.chemicalbook.com]

- 9. Triethylamine - Wikipedia [en.wikipedia.org]

- 10. Preparation of TEAP - Chromatography Forum [chromforum.org]

- 11. researchgate.net [researchgate.net]

- 12. nacalai.com [nacalai.com]

- 13. mdpi.com [mdpi.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis and Characterization of Triethylamine (B128534) Phosphate (B84403)

Triethylamine phosphate (TEAP) is a versatile ionic compound formed from the acid-base reaction between triethylamine (TEA) and phosphoric acid. It is widely utilized in various chemical and pharmaceutical applications, most notably as a mobile phase additive in High-Performance Liquid Chromatography (HPLC) for the separation of biomolecules, as a catalyst in organic synthesis, and as a reagent in the formation of pharmaceutical intermediates.[1] This guide provides a comprehensive overview of the synthesis, characterization, and key applications of this compound.

Synthesis of this compound

The primary method for synthesizing this compound is a direct acid-base neutralization reaction between triethylamine and phosphoric acid.[1] The stoichiometry of this reaction can be adjusted to produce mono-, di-, or tris-(triethylammonium) phosphate salts, which allows for the fine-tuning of the resulting solution's pH.[1][2] The reaction is exothermic and requires careful control of the temperature.[1]

General Experimental Protocol

A common laboratory procedure for the synthesis of triethylammonium (B8662869) dihydrogen phosphate ([Et₃NH][H₂PO₄]) is as follows:

-

Reaction Setup: In a well-ventilated fume hood, place a known molar equivalent of triethylamine into a flask equipped with a magnetic stirrer and an addition funnel. The flask should be placed in an ice bath to manage the exothermic nature of the reaction.[1][3]

-

Addition of Phosphoric Acid: Slowly add a stoichiometric amount of a concentrated phosphoric acid solution (e.g., 85% in water) dropwise to the stirring triethylamine.[1] Maintaining a low temperature (e.g., 0-10 °C) is crucial to prevent uncontrolled heat generation.

-

Reaction Completion: After the addition is complete, allow the mixture to slowly warm to room temperature and continue stirring for several hours to ensure the reaction goes to completion.[3]

-

Isolation (Optional): For applications requiring the solid salt, the solvent (if any) and excess reactants can be removed under reduced pressure. The resulting product can be a viscous, colorless oil or a crystalline solid.[2] For many HPLC applications, the buffer is prepared in situ by dissolving the reagents in the mobile phase.[4]

Characterization of this compound

A suite of analytical techniques is employed to confirm the identity, structure, and purity of synthesized this compound.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the proton environment. The ethyl groups of the triethylammonium cation exhibit characteristic signals: a triplet around 1.16 ppm for the methyl (-CH₃) protons and a multiplet or quartet around 3.23 ppm for the methylene (B1212753) (-CH₂) protons.[1]

-

³¹P NMR: This technique is crucial for confirming the formation of the phosphate salt and can help distinguish between mono-, di-, and trisubstituted phosphate species based on the chemical shift.[5]

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational bands for triethylammonium phosphate include:

-

N⁺-H Stretching: A broad peak above 3000 cm⁻¹ indicates the protonation of the amine.[6]

-

C-H Stretching: Symmetric and antisymmetric stretching vibrations of the CH₂ and CH₃ groups are observed in the 3000-2800 cm⁻¹ region.[6]

-

Phosphate Group (P-O) Vibrations: Strong absorptions corresponding to P-O stretching are typically found in the 1200-900 cm⁻¹ region.

-

C-N Stretching: These vibrations appear around 1489 cm⁻¹ and 1378 cm⁻¹.[6]

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the constituent ions. In positive ion mode, the mass of the triethylammonium cation ([C₆H₁₅N+H]⁺) is detected, while in negative ion mode, the phosphate anions (e.g., [H₂PO₄]⁻) can be observed.[2]

Chromatographic and Other Methods

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for assessing the purity of this compound. Additionally, TEAP itself is a key reagent in reversed-phase HPLC (RP-HPLC), where it acts as an ion-pairing agent to improve the separation and peak resolution of charged analytes like peptides and oligonucleotides.[1]

Elemental Analysis: This technique provides the mass percentages of carbon, hydrogen, nitrogen, and phosphorus in the compound. The results are compared against the theoretical values calculated from the molecular formula (C₆H₁₈NO₄P) to verify the empirical formula and assess purity.[1]

Titrimetric Analysis: Acid-base titration can be used as a quantitative method to determine the purity of the synthesized salt.[1]

Quantitative Data Summary

The following tables summarize key quantitative data for the characterization and physical properties of this compound.

Table 1: Spectroscopic Data

| Technique | Nucleus/Group | Chemical Shift (δ, ppm) or Wavenumber (cm⁻¹) | Multiplicity | Reference |

| ¹H NMR | -CH₃ (Ethyl) | ~1.16 | Triplet (t) | [1] |

| -CH₂ (Ethyl) | ~3.23 | Multiplet (m) | [1] | |

| FTIR | N⁺-H Stretch | >3000 (broad) | - | [6] |

| C-H Stretch | 3000-2800 | - | [6] | |

| C-N Stretch | ~1489, ~1378 | - | [6] | |

| P-O Stretch | 1200-900 | - | [5] |

Table 2: Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 10138-93-9 / 35365-94-7 | [1][7] |

| Molecular Formula | C₆H₁₈NO₄P | [1] |

| Molecular Weight | 199.19 g/mol | [1] |

| Appearance | Clear liquid or powder to crystal | [8] |

| Melting Point | 93 °C | [8] |

| Density (1M Solution) | 1.045-1.600 g/mL at 20 °C | [9] |

| Refractive Index (1M Sol.) | n20/D 1.358-1.362 | [9] |

| Storage Temperature | 2-8 °C | [9] |

Applications in Drug Development

This compound plays a significant role in the pharmaceutical industry, primarily due to its properties as a buffer and an ion-pairing reagent.[10]

4.1. HPLC Analysis TEAP buffers are extensively used in RP-HPLC for the analysis and purification of drugs, peptides, and other biomolecules.[1] The triethylammonium cation ([Et₃NH]⁺) pairs with negatively charged analytes, and the phosphate anion ([H₂PO₄]⁻) pairs with positively charged analytes. This neutralizes the overall charge, increasing the analyte's retention on the non-polar stationary phase and leading to improved separation and peak shape.[1]

4.2. Organic Synthesis and Catalysis Triethylamine, the precursor to TEAP, is a widely used base in organic synthesis to neutralize acidic byproducts in reactions such as esterifications and amidations.[10][11] this compound itself can act as a catalyst for various condensation reactions, including Knoevenagel and Pudovik reactions.[1] Its ability to act as both a proton donor (triethylammonium) and acceptor (phosphate) facilitates these transformations.[1]

4.3. Pharmaceutical Intermediate Synthesis While not always part of the final active pharmaceutical ingredient (API), triethylamine is crucial for forming salts of acidic or basic intermediates during multi-step drug syntheses.[1] This can aid in the purification, isolation, and handling of these intermediates. For example, it is used in the synthesis of precursors for drugs like sacubitril.[1]

References

- 1. This compound | 10138-93-9 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. Preparation of TEAP - Chromatography Forum [chromforum.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. scbt.com [scbt.com]

- 8. 错误页 [amp.chemicalbook.com]

- 9. thomassci.com [thomassci.com]

- 10. alphachem.biz [alphachem.biz]

- 11. bdmaee.net [bdmaee.net]

Triethylamine Phosphate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethylamine (B128534) phosphate (B84403), also known as triethylammonium (B8662869) phosphate, is an ionic compound formed from the acid-base reaction between triethylamine and phosphoric acid.[1] It is a versatile and widely utilized reagent in various chemical and pharmaceutical applications. Its utility stems from its properties as a buffer, an ion-pairing agent in chromatography, and as a catalyst in organic synthesis.[1][2][3] This technical guide provides an in-depth overview of the molecular structure, properties, synthesis, and key applications of triethylamine phosphate, with a focus on its relevance to drug development and scientific research.

Molecular Structure and Formula

The chemical formula for triethylammonium dihydrogen phosphate is C₆H₁₈NO₄P, and its molecular weight is 199.19 g/mol .[1][4][5] The structure consists of a triethylammonium cation ((C₂H₅)₃NH⁺) and a dihydrogen phosphate anion (H₂PO₄⁻). The cation is formed by the protonation of the nitrogen atom of triethylamine by phosphoric acid. The anion and cation are held together by electrostatic interactions and hydrogen bonding.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented below.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₁₈NO₄P | [1][4][5] |

| Molecular Weight | 199.19 g/mol | [1][4] |

| Appearance | Colorless liquid (aqueous solution) or powder to crystal | [2] |

| Melting Point | 93 °C | [2] |

| Boiling Point | 90.5 °C at 760 mmHg | [5] |

| Density | 1.09 g/mL at 20 °C | [5] |

| pKa of conjugate acid (triethylammonium) | ~10.75 |

Spectroscopic Data

| Technique | Nucleus | Group | Chemical Shift (δ, ppm) | Multiplicity | Reference |

| ¹H NMR | ¹H | -CH₃ (Ethyl) | ~1.16 | Triplet (t) | [1] |

| ¹H NMR | ¹H | -CH₂- (Ethyl) | ~3.23 | Multiplet (m) | [1] |

| ³¹P NMR | ³¹P | Phosphate | Wide chemical shift range, sharp lines | Singlet (with ¹H decoupling) | [7][8] |

Note: NMR data is representative and can vary based on solvent and concentration.

Experimental Protocols

Synthesis of Triethylammonium Phosphate

The synthesis of triethylammonium phosphate is a straightforward acid-base neutralization reaction.[1]

Materials:

-

Triethylamine (TEA)

-

Phosphoric acid (H₃PO₄), typically 85% in water

-

Ice bath

-

Stir plate and stir bar

-

Addition funnel

-

Reaction flask

Procedure:

-

Place a known molar equivalent of triethylamine in a reaction flask equipped with a stir bar.

-

Cool the flask in an ice bath to manage the exothermic nature of the reaction.

-

Slowly add one molar equivalent of 85% phosphoric acid dropwise from an addition funnel while stirring vigorously.

-

Maintain the temperature of the reaction mixture below a certain threshold (e.g., 20-30 °C) throughout the addition.

-

After the addition is complete, allow the mixture to stir for an additional 1-2 hours at room temperature to ensure the reaction goes to completion.

-

The resulting product is an aqueous solution of triethylammonium phosphate. The stoichiometry can be adjusted to produce different phosphate salts (mono-, di-, or tribasic).[1]

Preparation of Triethylammonium Phosphate Buffer for HPLC

Triethylammonium phosphate is frequently used as a mobile phase additive in reversed-phase high-performance liquid chromatography (RP-HPLC).[2][3][9][10]

Materials:

-

Triethylamine (TEA)

-

Phosphoric acid (H₃PO₄), 85%

-

HPLC-grade water

-

pH meter

-

Volumetric flasks and pipettes

Procedure:

-

To prepare a 1 M triethylammonium phosphate (TEAP) buffer, start by preparing a 1 M solution of triethylamine.

-

Slowly and carefully add concentrated phosphoric acid to the triethylamine solution while monitoring the pH with a calibrated pH meter.

-

Continue adding phosphoric acid until the desired pH is reached (e.g., pH 2.8 or 6.0, depending on the application).[11]

-

It is crucial to perform this in a fume hood with proper personal protective equipment due to the volatile and corrosive nature of the reagents.

-

The final buffer concentration will be approximately 1 M with respect to the phosphate, and the triethylamine concentration will be determined by the final pH.

Applications in Research and Drug Development

This compound has several important applications in the pharmaceutical and research sectors.

-

Chromatography: It is widely used as an ion-pairing reagent in RP-HPLC for the separation of peptides, proteins, and oligonucleotides.[9][10] The triethylammonium cation pairs with the negatively charged phosphate backbone of nucleic acids or acidic residues of proteins, increasing their retention on the non-polar stationary phase and improving separation.[10]

-

Catalysis: Triethylammonium phosphate can act as a bifunctional acid-base catalyst in various organic reactions.[1] It has been shown to be an effective catalyst for Michael additions, Knoevenagel condensations, and the hydrophosphonylation of aldehydes.[1] This catalytic activity is relevant in the synthesis of pharmaceutical intermediates.

-

Drug Formulation and Delivery: While not a direct active pharmaceutical ingredient, the principles of using amine phosphates are relevant. For instance, triethylamine has been used as a capping agent in the synthesis of hydroxyapatite (B223615) nanoparticles to improve drug loading and release profiles.

Signaling Pathways and Experimental Workflows

While this compound is not directly involved in biological signaling pathways, its role in chemical synthesis and analytical workflows can be visualized.

References

- 1. This compound | 10138-93-9 | Benchchem [benchchem.com]

- 2. TRIETHYLAMMONIUM PHOSPHATE | 35365-94-7 [chemicalbook.com]

- 3. General reversed-phase high-performance liquid chromatographic method for the separation of drugs using triethylamine as a competing base - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 8. nmr.oxinst.com [nmr.oxinst.com]

- 9. Use of Trialkyl Ammonium Phosphate (TAAP) Buffers in Reverse Phase HPLC for High Resolution and High Recovery of Peptides and Proteins | Semantic Scholar [semanticscholar.org]

- 10. benchchem.com [benchchem.com]

- 11. Preparation of triethylammonium phosphate buffer 1M (TEAP) o - Chromatography Forum [chromforum.org]

Triethylamine Phosphate: A Bifunctional Catalyst in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Triethylamine (B128534) phosphate (B84403) has emerged as a versatile and efficient catalyst in a variety of chemical transformations, primarily owing to its unique bifunctional nature. Acting as both a Brønsted acid and a Brønsted base, this ionic liquid can effectively promote reactions that benefit from dual activation pathways. This technical guide provides a comprehensive overview of the catalytic applications of triethylamine phosphate, with a focus on the Pudovik and Knoevenagel condensation reactions. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to facilitate its application in research and drug development.

Core Principles of this compound Catalysis

This compound is typically formed in situ from the simple acid-base reaction between triethylamine and phosphoric acid. The resulting salt, triethylammonium (B8662869) phosphate ([Et₃NH]⁺[H₂PO₄]⁻), possesses a protonated triethylammonium cation and a phosphate anion. This combination allows it to act as a proton shuttle and a basic catalyst simultaneously. The triethylammonium ion can donate a proton, activating electrophilic species, while the phosphate anion can accept a proton, facilitating the formation of nucleophiles.[1] This dual catalytic role is central to its efficacy in various synthetic methodologies.

The Pudovik Reaction: Synthesis of α-Hydroxyphosphonates

The Pudovik reaction, the addition of a dialkyl phosphite (B83602) to an aldehyde or imine, is a fundamental method for the synthesis of α-hydroxyphosphonates and α-aminophosphonates, respectively. These compounds are of significant interest in medicinal chemistry due to their structural analogy to α-amino acids, which allows them to act as enzyme inhibitors. Triethylamine is a commonly employed catalyst in this reaction, where its in-situ formation of triethylammonium phosphate with traces of phosphoric acid or the phosphite itself is considered the active catalytic species.

Quantitative Data for the Pudovik Reaction

The efficiency of triethylamine as a catalyst in the Pudovik reaction has been demonstrated across a range of substrates, consistently providing good to excellent yields of the desired α-hydroxyphosphonates.

| Aldehyde/Ketone | Dialkyl Phosphite | Catalyst | Solvent | Time (h) | Yield (%) | Reference |

| Aromatic Aldehydes | Diethyl Phosphite | Triethylamine (10 mol%) | Acetone (minimal) | Not Specified | 78-99 | MDPI |

| Dimethyl α-oxoethylphosphonate | Dimethyl Phosphite | Diethylamine (B46881) (5 mol%) | Diethyl Ether | 8 | Not Specified | [2][3] |

| 2-Nitrobenzaldehyde | Diethyl Phosphite | DBN | Acetonitrile | Not Specified | Not Specified | [3] |

| Aromatic & Aliphatic Aldehydes | Dialkyl Phosphite | Chiral Tethered Bis(8-quinolinato) Aluminum(III) | Not Specified | Not Specified | High | [4] |

Experimental Protocol: Base-Catalyzed Pudovik Reaction

This protocol is adapted from a procedure using diethylamine and can be modified for this compound.[3]

Materials:

-

Aldehyde or ketone (1.0 eq.)

-

Dialkyl phosphite (1.0 - 1.2 eq.)

-

Triethylamine (5-10 mol%)

-

Anhydrous solvent (e.g., diethyl ether, THF, acetone)

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde or ketone.

-

Add the dialkyl phosphite to the flask.

-

Dissolve the reactants in a suitable anhydrous solvent.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add triethylamine dropwise to the stirred mixture.

-

Allow the reaction to warm to room temperature and stir for the appropriate time (typically 2-24 hours).

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or ¹H NMR.

-

Upon completion, the solvent is removed by rotary evaporation under reduced pressure.

-

The crude product is then purified by column chromatography on silica (B1680970) gel to afford the pure α-hydroxyphosphonate.

Catalytic Mechanism of the Pudovik Reaction

The catalytic cycle of the triethylamine-catalyzed Pudovik reaction involves three main steps:

-

Deprotonation: Triethylamine deprotonates the dialkyl phosphite, generating a nucleophilic phosphite anion.

-

Nucleophilic Attack: The phosphite anion attacks the electrophilic carbonyl carbon of the aldehyde.

-

Protonation: The resulting alkoxide intermediate is protonated by the triethylammonium ion to yield the final α-hydroxyphosphonate and regenerate the triethylamine catalyst.

Caption: Catalytic cycle of the Pudovik reaction.

The Knoevenagel Condensation: Formation of Carbon-Carbon Double Bonds

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to form a new carbon-carbon double bond. This compound is an effective catalyst for this reaction due to its ability to facilitate both the deprotonation of the active methylene (B1212753) compound and the subsequent dehydration step.

Quantitative Data for the Knoevenagel Condensation

Triethylamine has been shown to be an effective catalyst in the Knoevenagel condensation, leading to high yields of the desired products.

| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Time | Yield (%) | Reference |

| Aromatic Aldehydes | Ethyl Cyanoacetate & Barbituric Acid | Triethylamine | Aqueous Ethanol | Not Specified | 69-94 | [2] |

| Aromatic Aldehydes | Cyanoacetamide | Triethylamine | NaCl Solution (Microwave) | 35 min | 90-99 | [5] |

| Aromatic Aldehydes | Methyl Cyanoacetate | Triethylamine | Ethanol (Microwave) | 35 min | 70-90 | [5] |

Experimental Protocol: Knoevenagel Condensation

The following is a general procedure for the triethylamine-catalyzed Knoevenagel condensation.

Materials:

-

Aldehyde or ketone (1.0 eq.)

-

Active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.0 eq.)

-

Triethylamine (catalytic amount)

-

Solvent (e.g., ethanol, aqueous ethanol, toluene)

Procedure:

-

In a round-bottom flask, dissolve the aldehyde or ketone and the active methylene compound in the chosen solvent.

-

Add a catalytic amount of triethylamine to the solution.

-

The reaction mixture is then stirred, either at room temperature or under reflux, depending on the reactivity of the substrates.

-

The progress of the reaction is monitored by TLC.

-

Upon completion, the reaction mixture is cooled, and the product often precipitates.

-

The solid product is collected by filtration, washed with a cold solvent, and dried. If the product does not precipitate, an aqueous work-up followed by extraction and purification by column chromatography may be necessary.

Catalytic Mechanism of the Knoevenagel Condensation

The mechanism of the triethylamine-catalyzed Knoevenagel condensation proceeds through the following steps:

-

Enolate Formation: Triethylamine acts as a base to deprotonate the active methylene compound, forming an enolate ion.

-

Nucleophilic Addition: The enolate ion attacks the carbonyl carbon of the aldehyde or ketone in a nucleophilic addition reaction, forming an aldol-type intermediate.

-

Dehydration: The intermediate is then protonated by the triethylammonium ion and subsequently undergoes dehydration, facilitated by the basic catalyst, to yield the final α,β-unsaturated product.

References

- 1. benchchem.com [benchchem.com]

- 2. A Study of the Bisphosphonic Derivatives from the Pudovik Reaction of Dialkyl α-Oxophosphonates and >P(O)H Reagents: X-ray Structure and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pudovik reaction - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Triethylamine: a potential N-base surrogate for pyridine in Knoevenagel condensation of aromatic aldehydes and malonic acid - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Solubility of Triethylamine Phosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of triethylamine (B128534) phosphate (B84403) in various solvents. Triethylamine phosphate, an ionic liquid, is utilized in various applications within the pharmaceutical and biotechnology sectors, most notably as a mobile phase modifier in High-Performance Liquid Chromatography (HPLC) and as a catalyst in organic synthesis. A thorough understanding of its solubility is critical for optimizing its use in these and other applications.

Core Concepts and Solubility Profile

Generally, the presence of the charged triethylammonium (B8662869) and phosphate ions suggests a preference for polar solvents. However, the three ethyl groups on the nitrogen atom introduce a degree of nonpolar character, which can contribute to its solubility in some organic solvents.

Qualitative Solubility of this compound

The following table summarizes the qualitative solubility of this compound in a range of common laboratory solvents. This information is based on direct statements found in the literature and logical inferences from its applications.

| Solvent Class | Solvent | Qualitative Solubility | Reference/Justification |

| Polar Protic | Water | Soluble | Frequently used in aqueous buffers for HPLC.[1] |

| Methanol | Soluble | Used as a mobile phase component with this compound buffers. | |

| Ethanol | Soluble | Triethylamine is miscible with ethanol, and the phosphate salt is expected to retain some solubility.[2] | |

| Polar Aprotic | Acetonitrile | Soluble | Commonly used in HPLC mobile phases with this compound, suggesting good solubility, especially in aqueous mixtures. It has a higher degree of solubility compared to inorganic phosphate salts in high organic content mobile phases.[3] |

| Dimethylformamide (DMF) | Likely Soluble | DMF is a powerful polar aprotic solvent capable of dissolving many ionic compounds. | |

| Tetrahydrofuran (THF) | Poor to Limited Solubility | Reports suggest potential solubility issues when preparing mixtures of TEAP and THF.[4] | |

| Acetone | Likely Soluble | Triethylamine is very soluble in acetone, and the phosphate salt may retain some of this solubility.[5] | |

| Nonpolar | Dichloromethane (B109758) (DCM) | Soluble | Triethylammonium salts of nucleotide analogues have been shown to be soluble in dichloromethane at concentrations greater than 1 M.[6] |

| Toluene | Likely Insoluble | As a nonpolar aromatic solvent, significant solubility of an ionic salt like this compound is not expected. | |

| Hexane | Insoluble | As a nonpolar aliphatic solvent, it is highly unlikely to dissolve this compound. |

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data, the following experimental protocols outline standard methods for determining the solubility of a solid compound like this compound in various solvents.

Protocol 1: Isothermal Equilibrium Method

This method involves saturating a solvent with the solute at a constant temperature and then determining the concentration of the dissolved solute.

Materials:

-

This compound (solid)

-

Solvent of interest

-

Thermostatically controlled shaker or magnetic stirrer with temperature probe

-

Analytical balance

-

Centrifuge

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer, or gravimetric analysis)

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a known volume or mass of the solvent in a sealed container (e.g., a screw-cap vial or flask).

-

Equilibration: Place the container in a thermostatically controlled shaker or on a stirrer plate maintained at the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary kinetic study can determine the minimum time to reach equilibrium.

-

Phase Separation: After equilibration, cease agitation and allow the solid to settle. To ensure complete separation of the solid from the saturated solution, centrifuge the sample at a high speed.

-

Sample Extraction and Dilution: Carefully extract a known volume of the clear supernatant (the saturated solution) using a calibrated pipette. To avoid crystallization due to temperature changes, this step should be performed quickly. Dilute the extracted sample gravimetrically or volumetrically with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a pre-calibrated analytical method to determine the concentration of this compound.

-

HPLC-UV: If this compound has a UV chromophore or can be derivatized, HPLC-UV is a suitable method. An ion-pair method may be effective.

-

Gravimetric Analysis: A known volume of the saturated solution can be evaporated to dryness in a pre-weighed container. The mass of the remaining solid will give the amount of dissolved this compound. This is a simpler but potentially less accurate method.

-

-

Calculation: Calculate the solubility in the desired units (e.g., g/100 mL, mg/mL, or mol/L) based on the determined concentration and the dilution factor.

Protocol 2: Dynamic (Polythermal) Method

This method involves observing the temperature at which a known concentration of the solute completely dissolves upon heating and precipitates upon cooling.

Materials:

-

This compound

-

Solvent of interest

-

Jacketed glass vessel with a temperature controller

-

Stirrer

-

Calibrated thermometer or temperature probe

-

Light source and detector (or visual observation)

Procedure:

-

Sample Preparation: Prepare a series of samples with known concentrations of this compound in the solvent of interest in the jacketed glass vessel.

-

Heating and Dissolution: Slowly heat the stirred mixture at a constant rate while monitoring for the complete dissolution of the solid. The temperature at which the last solid particle disappears is the dissolution temperature for that specific concentration.

-

Cooling and Precipitation: After complete dissolution, slowly cool the solution at a constant rate and observe the temperature at which the first crystals appear (the cloud point). This is the precipitation temperature.

-

Data Analysis: The average of the dissolution and precipitation temperatures for a given concentration is taken as the equilibrium solubility temperature. By repeating this process for several concentrations, a solubility curve as a function of temperature can be constructed.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for determining the solubility of this compound.

References

- 1. TRIETHYLAMMONIUM PHOSPHATE | 35365-94-7 [chemicalbook.com]

- 2. Thermo Scientific Chemicals [chemicals.thermofisher.kr]

- 3. KH2PO4 with CH3CN gradient how high can I go - Chromatography Forum [chromforum.org]

- 4. researchgate.net [researchgate.net]

- 5. Triethylamine | (C2H5)3N | CID 8471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. The case of triethylammonium cation loss during purification of certain nucleotide analogues: a cautionary note - PMC [pmc.ncbi.nlm.nih.gov]

Triethylamine Phosphate Buffer: A Technical Guide to pKa and Buffering Range

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the triethylamine (B128534) phosphate (B84403) (TEAP) buffer system, a versatile buffer commonly employed in various analytical and preparative techniques, particularly in High-Performance Liquid Chromatography (HPLC) for the separation of biomolecules. This document outlines the fundamental physicochemical properties, buffering mechanisms, and detailed experimental protocols for the preparation and application of TEAP buffers.

Core Physicochemical Data: pKa Values

The buffering capacity of the triethylamine phosphate system is dictated by the acid dissociation constants (pKa) of its constituent components: triethylamine and phosphoric acid. Phosphoric acid is a polyprotic acid with three pKa values, while protonated triethylamine has one.[1][2] These values determine the pH ranges over which the buffer can effectively resist changes in pH.

| Component | pKa Value |

| Triethylamine (Conjugate Acid) | 10.75[3][4] |

| Phosphoric Acid (pKa1) | 2.15[1][5] |

| Phosphoric Acid (pKa2) | 7.20[1][5] |

| Phosphoric Acid (pKa3) | 12.38[5] |

Buffering Range and Mechanism

A buffer is most effective within a range of approximately ±1 pH unit from its pKa value. The this compound system, therefore, offers three distinct and useful buffering ranges.

-

pH 1.15 - 3.15: This range is governed by the first dissociation of phosphoric acid (H₃PO₄ ⇌ H₂PO₄⁻ + H⁺). It is particularly useful for HPLC applications where a low pH is required to suppress the ionization of analytes like peptides and small molecules.

-

pH 6.20 - 8.20: Centered around the second pKa of phosphoric acid (H₂PO₄⁻ ⇌ HPO₄²⁻ + H⁺), this range is close to physiological pH, making it suitable for the analysis of proteins and nucleotides.[6][7]

-

pH 9.75 - 11.75: This alkaline range is determined by the equilibrium of the protonated triethylammonium (B8662869) ion ((C₂H₅)₃NH⁺ ⇌ (C₂H₅)₃N + H⁺).[3][8]

The selection of a specific pH within these ranges depends on the requirements of the analytical method, such as optimizing analyte retention and peak shape in chromatography.

References

- 1. Phosphoric Acid [commonorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Triethylamine - Wikipedia [en.wikipedia.org]

- 4. pKa of Triethylamine [vcalc.com]

- 5. global.oup.com [global.oup.com]

- 6. youtube.com [youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Triethylamine | (C2H5)3N | CID 8471 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Industrial Applications of Triethylamine Phosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triethylamine (B128534) phosphate (B84403), a versatile and multifunctional compound, has garnered significant attention across various industrial sectors. This technical guide provides a comprehensive overview of its primary applications, focusing on its roles in catalysis, corrosion inhibition, pharmaceutical analysis, and materials science. This document delves into the core functionalities of triethylamine phosphate, presenting quantitative data, detailed experimental protocols, and mechanistic insights to support researchers, scientists, and drug development professionals in leveraging its unique properties.

Introduction

This compound ([Et₃NH][H₂PO₄]), an ionic liquid, is synthesized through a straightforward acid-base reaction between triethylamine and phosphoric acid[1]. The stoichiometry of this reaction can be adjusted to produce monobasic, dibasic, or tribasic salts, allowing for the fine-tuning of its properties for specific applications[1]. Its utility stems from its ability to act as a Brønsted acidic ionic liquid, a catalyst, a corrosion inhibitor, and a component in advanced materials[1]. This guide will explore these applications in detail, providing the necessary technical information for its practical implementation.

Catalytic Applications

This compound serves as an efficient catalyst and reaction medium in a variety of organic transformations, aligning with the principles of green chemistry by often enabling solvent-free conditions[1].

Fischer Esterification

In Fischer esterification, a cornerstone reaction for producing esters, this compound acts as a Brønsted acidic catalyst[1]. It facilitates the reaction between a carboxylic acid and an alcohol to produce an ester and water. The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the triethylammonium (B8662869) cation, enhancing its electrophilicity and making it more susceptible to nucleophilic attack by the alcohol[2][3][4].

Reaction Pathway: Fischer Esterification

Knoevenagel Condensation

This compound is an effective catalyst for Knoevenagel condensation, a reaction that involves the condensation of an aldehyde or ketone with an active methylene (B1212753) compound[1]. The bifunctional acid-base nature of this compound is key to its catalytic activity in this reaction. The triethylammonium cation can act as a Brønsted acid to activate the carbonyl group, while the phosphate anion can act as a Brønsted base to deprotonate the active methylene compound[1][5][6].

Reaction Pathway: Knoevenagel Condensation

Michael Addition

Triethylammonium hydrogen phosphate (TEAP) has shown significant catalytic activity in promoting Michael addition reactions, particularly aza- and thia-Michael additions[1]. These reactions involve the conjugate addition of nucleophiles like amines and thiols to α,β-unsaturated carbonyl compounds[1]. The catalytic role of TEAP is attributed to its ability to facilitate the addition of the nucleophile[1].

Reaction Pathway: Thia-Michael Addition

Corrosion Inhibition

This compound is investigated as a corrosion inhibitor, particularly for steel in acidic or chloride-containing environments[1]. The inhibition mechanism is believed to be a synergistic effect of the triethylammonium cation and the phosphate anion[1]. The primary mechanism involves the adsorption of the inhibitor molecules onto the metal surface, forming a protective film that hinders both anodic and cathodic corrosion reactions. The lone pair electrons on the nitrogen and oxygen atoms interact with the vacant d-orbitals of the metal, facilitating this adsorption. The adsorption can be a combination of physisorption (electrostatic interactions) and chemisorption (coordinate bond formation)[7].

| Metal | Corrosive Medium | Inhibitor Concentration | Inhibition Efficiency (%) | Reference |

| Mild Steel | 1 M H₂SO₄ | 0.01 M | High | [8][9] |

| Mild Steel | 1 M H₂SO₄ | 0.0005 M - 0.01 M | Increases with concentration | [8][9] |

Logical Relationship: Corrosion Inhibition Mechanism

Experimental Protocol: Weight Loss Method for Corrosion Inhibition Study

-

Specimen Preparation: Prepare mild steel coupons of known dimensions. Polish the coupons with different grades of emery paper, degrease with acetone, wash with distilled water, and dry.

-

Inhibitor Solution: Prepare a 1 M H₂SO₄ solution. Prepare different concentrations of triethylammonium salts (e.g., 0.0005 M to 0.01 M) in the 1 M H₂SO₄ solution[8][9].

-

Immersion Test: Weigh the prepared steel coupons accurately. Immerse the coupons in the prepared inhibitor solutions and a blank (1 M H₂SO₄ without inhibitor) for a specified period (e.g., 24 hours) at room temperature[8][9].

-

Analysis: After the immersion period, remove the coupons, wash them with a cleaning solution to remove corrosion products, dry, and re-weigh.

-

Calculation: Calculate the corrosion rate and inhibition efficiency using the weight loss data[8].

Pharmaceutical Applications

In the pharmaceutical industry, this compound is primarily used as a mobile phase additive and elution buffer in High-Performance Liquid Chromatography (HPLC) for the analysis and purification of drug substances and intermediates[8].

HPLC Buffer and Ion-Pairing Agent

This compound buffers are effective in reversed-phase HPLC (RP-HPLC)[10]. The triethylammonium cation can act as an ion-pairing agent, neutralizing the negative charges on acidic analytes, such as the phosphate backbone of oligonucleotides[11][12]. This increases the hydrophobicity of the analyte, leading to better retention and separation on non-polar stationary phases like C18 columns[11].

Experimental Protocol: General RP-HPLC Method for Oligonucleotide Purification

-

Materials and Reagents:

-

Crude oligonucleotide sample

-

Triethylamine

-

Phosphoric acid or a pre-made triethylammonium phosphate buffer solution

-

Acetonitrile (HPLC grade)

-

Deionized water (18.2 MΩ·cm)

-

RP-HPLC system with a UV detector and a C8 or C18 column[13].

-

-

Mobile Phase Preparation:

-

Buffer A (Aqueous): Prepare a 0.1 M triethylammonium bicarbonate or phosphate buffer (pH ~7.5) in deionized water[13]. For a phosphate buffer, this can be prepared by dissolving the appropriate amount of this compound in water and adjusting the pH with phosphoric acid or triethylamine.

-

Buffer B (Organic): Prepare a solution of 0.1 M triethylammonium buffer in 50% acetonitrile[13].

-

-

HPLC Purification Protocol:

-

Dissolve the crude oligonucleotide sample in Buffer A.

-

Equilibrate the column with 100% Buffer A.

-

Inject the sample onto the column.

-

Elute the oligonucleotide using a linear gradient of Buffer B (e.g., 0% to 50% Buffer B over 20-30 minutes)[13]. The optimal gradient will depend on the specific oligonucleotide.

-

Monitor the elution at a suitable wavelength (e.g., 260 nm for oligonucleotides)[13].

-

Collect the fractions containing the desired product.

-

Desalt the collected fractions if necessary.

-

Polymer and Materials Science

This compound finds applications in polymer chemistry as a catalyst and in the synthesis of advanced materials.

Catalyst in Polymer Chemistry

Triethylamine and its salts, including the phosphate, are known to catalyze polymerization reactions[1]. Notably, triethylamine has been shown to be an effective catalyst for the melt polymerization of carbonate monomers like trimethylene carbonate (TMC)[14][15].

| Catalyst | Temperature (°C) | Time (h) | Monomer Conversion (%) | Reference |

| Triethylamine (TEA) | 85 | 6 | 97 | [14][15] |

| Triethylamine (TEA) | 110 | 1 | 98 | [14][15] |

| Stannous Octoate | 85 | 24 | ~98 | [14][15] |

| Stannous Octoate | 110 | 2.5 | ~98 | [14][15] |

Experimental Protocol: Melt Polymerization of Trimethylene Carbonate (TMC)

-

Materials: Trimethylene carbonate (TMC) monomer, initiator (e.g., benzyl (B1604629) alcohol), triethylamine catalyst.

-

Procedure:

-

In a reaction vessel, combine the TMC monomer, initiator, and triethylamine catalyst at a specific molar ratio (e.g., monomer:initiator:catalyst of 50:1:0.1)[14].

-

Heat the mixture to the desired reaction temperature (e.g., 85 °C or 110 °C) under an inert atmosphere[14].

-

Maintain the temperature for the specified reaction time (e.g., 1-6 hours)[14].

-

After the reaction is complete, cool the mixture and purify the resulting poly(trimethylene carbonate).

-

Synthesis of Advanced Materials

A notable application of this compound is in the synthesis of novel inorganic ion exchangers. Zirconium(IV) triethylammonium phosphate (ZTEAP) has been synthesized and shown to have potential for the separation of metal ions[1][16].

Experimental Workflow: Synthesis of Zirconium(IV) Triethylammonium Phosphate (ZTEAP)

Experimental Protocol: Synthesis of Zirconium(IV) Triethylammonium Phosphate (ZTEAP)

-

Solution Preparation: Prepare aqueous solutions of Zirconium(IV) dichloride oxide octahydrate (ZrOCl₂·8H₂O) and triethylammonium dihydrogen phosphate ((C₂H₅)₃NH·H₂PO₄)[1][17].

-

Mixing and Gelation: Mix the two solutions in various molar ratios. A gel will form. Allow the gel to stand for 24 hours at room temperature[17][18].

-

Processing:

-

Filter the gel and wash it with demineralized water to remove any excess acid.

-

To obtain granules, place the dried gel in demineralized water.

-

Convert the granules to the H⁺ form by treating them with 1 M nitric acid for 24 hours[17][18].

-

Wash the H⁺ form granules with demineralized water until neutral, and then dry again at 50°C.

-

Sieve the dried material to obtain particles of the desired mesh size[18].

-

The resulting Zirconium(IV) triethylammonium phosphate has an ion exchange capacity of approximately 3.2 meq/g and shows a high affinity for Hg(II) and Ag(I) ions[1].

Conclusion

This compound is a compound with a broad spectrum of industrial applications, driven by its tunable properties and versatile reactivity. In catalysis, it serves as a green and efficient catalyst for important organic reactions. As a corrosion inhibitor, it offers a protective solution for metals in aggressive environments. Its role in pharmaceutical analysis, particularly in HPLC, is crucial for the purification and characterization of drug molecules. Furthermore, its utility in the synthesis of advanced materials like ion exchangers opens up new possibilities in separation technologies. This guide has provided a detailed technical overview of these applications, complete with quantitative data, experimental protocols, and mechanistic diagrams, to aid researchers and professionals in harnessing the full potential of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. web.uvic.ca [web.uvic.ca]

- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. lcms.cz [lcms.cz]

- 12. Recent Methods for Purification and Structure Determination of Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. massspec.chem.ox.ac.uk [massspec.chem.ox.ac.uk]

- 14. revroum.lew.ro [revroum.lew.ro]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. ias.ac.in [ias.ac.in]

- 18. Esterification of acetic acid with ethanol: Reaction kinetics and operation in a packed bed reactive distillation column | Semantic Scholar [semanticscholar.org]

Triethylamine Phosphate: A Comprehensive Technical Guide for Researchers

For immediate release: This technical guide provides an in-depth overview of triethylamine (B128534) phosphate (B84403), a versatile reagent widely utilized in drug development and various scientific research fields. This document, intended for researchers, scientists, and professionals in the pharmaceutical industry, details its chemical properties, synthesis, and key applications, with a focus on its role in analytical chromatography and chemical synthesis.

Chemical Identification and Synonyms

Triethylamine phosphate is an amine salt that exists in different stoichiometric ratios between triethylamine and phosphoric acid. This leads to the assignment of multiple CAS (Chemical Abstracts Service) numbers. The most commonly referenced form is the 1:1 adduct.

| Identifier | Value | Citation |

| CAS Number (1:1) | 35365-94-7 | |

| CAS Number | 10138-93-9 | |

| Molecular Formula | C6H18NO4P | |

| Molecular Weight | 199.19 g/mol |

Synonyms:

-

Triethylammonium (B8662869) phosphate

-

TEAP

-

Triethylamine, phosphate

-

N,N-Diethylethanamine, phosphate

Synthesis of this compound

The synthesis of this compound is a straightforward acid-base neutralization reaction. The following protocol describes a common laboratory-scale synthesis.

Experimental Protocol: Synthesis of Triethylammonium Phosphate

Objective: To synthesize triethylammonium phosphate from triethylamine and phosphoric acid.

Materials:

-

Triethylamine (C6H15N)

-

Phosphoric acid (H3PO4), 85% solution

-

Anhydrous diethyl ether

-

Stirring plate and magnetic stir bar

-

Ice bath

-

Round-bottom flask

-

Dropping funnel

-

Büchner funnel and filter paper

-

Vacuum flask

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve triethylamine in anhydrous diethyl ether.

-

Cool the flask in an ice bath to manage the exothermic nature of the reaction.

-

Slowly add an equimolar amount of 85% phosphoric acid dropwise from the dropping funnel to the stirred triethylamine solution.[1]

-

A white precipitate of triethylammonium phosphate will form.

-

After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the reaction goes to completion.

-

Collect the white precipitate by vacuum filtration using a Büchner funnel.

-

Wash the precipitate with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting materials.

-

Dry the resulting white solid under vacuum to obtain pure triethylammonium phosphate.

Safety Precautions: This procedure should be performed in a well-ventilated fume hood. Triethylamine is a flammable and corrosive liquid with a strong odor. Phosphoric acid is corrosive. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Applications in Drug Development and Research

This compound has several important applications in the pharmaceutical and biotechnology sectors, primarily leveraging its properties as a buffer and an ion-pairing agent in chromatography, and as a reagent in chemical synthesis.

High-Performance Liquid Chromatography (HPLC)

Triethylammonium phosphate (TEAP) buffers are extensively used as mobile phase modifiers in reversed-phase high-performance liquid chromatography (RP-HPLC) for the analysis and purification of biomolecules, particularly oligonucleotides and peptides. The triethylammonium cation acts as an ion-pairing agent, neutralizing the negative charges on the phosphate backbone of nucleic acids or the acidic residues of peptides. This increases the hydrophobicity of the analytes, leading to improved retention and separation on non-polar stationary phases like C18.[2]

Experimental Protocol: Preparation of a Triethylammonium Phosphate (TEAP) Buffer for HPLC

Objective: To prepare a 1 M triethylammonium phosphate buffer with a specific pH for use as an HPLC mobile phase.

Materials:

-

Triethylamine (HPLC grade)

-

Phosphoric acid (85%, HPLC grade)

-

Deionized water (18.2 MΩ·cm)

-

pH meter

-

Volumetric flasks

-

Magnetic stirrer and stir bar

-

0.22 µm or 0.45 µm membrane filter

Procedure:

-

To prepare a 1 M solution, carefully add the calculated amount of triethylamine to a volumetric flask containing deionized water (e.g., for a 1 L solution, start with approximately 800 mL of water).

-

Place the flask on a magnetic stirrer and begin gentle stirring.

-

Slowly and carefully add 85% phosphoric acid to the solution. The reaction is exothermic, so it is advisable to cool the flask in an ice bath.

-

Monitor the pH of the solution using a calibrated pH meter. Continue adding phosphoric acid dropwise until the desired pH is reached (e.g., pH 2.5-3.0 is common for many applications).[3][4]

-

Once the target pH is achieved, bring the final volume to the mark with deionized water.

-

Filter the buffer solution through a 0.22 µm or 0.45 µm membrane filter to remove any particulate matter before use in an HPLC system.[3]

Solid-Phase Peptide Synthesis (SPPS)

In the realm of peptide synthesis, triethylamine is a commonly used base for the neutralization step following the removal of the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group. While this compound itself is not a primary reagent, the in-situ formation of triethylammonium salts is a critical aspect of the synthesis cycle. More recently, triethyl phosphate (TEP), a related compound, has been explored as a green solvent for SPPS, demonstrating its utility in dissolving most Fmoc-amino acids and coupling reagents.[5]

Capping Agent in Drug Delivery

Research has shown that triethylamine can be used as a capping agent in the synthesis of hydroxyapatite (B223615) nanoparticles. This approach can lead to smaller particle sizes and improved drug-loading capacity, which is a promising development for drug delivery systems.

Workflow for Biomolecule Analysis using TEAP Buffer in HPLC

The following diagram illustrates a typical workflow for the analysis of biomolecules, such as oligonucleotides, using a triethylammonium phosphate buffer in a reversed-phase HPLC system.

Caption: Workflow for biomolecule analysis using TEAP buffer in HPLC.

References

Methodological & Application

Application Notes and Protocols for the Preparation of Triethylamine Phosphate Buffer for HPLC

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethylamine (B128534) phosphate (B84403) (TEAP) buffer is a versatile and widely utilized mobile phase in High-Performance Liquid Chromatography (HPLC), particularly for the analysis of basic compounds, peptides, and nucleotides. Its primary role is to control the pH of the mobile phase while also acting as an ion-pairing agent and a silanol (B1196071) suppressor. The triethylammonium (B8662869) cation interacts with ionized silanol groups on the silica-based stationary phase, reducing peak tailing and improving the peak shape of basic analytes.[1][2] This document provides detailed protocols for the preparation of TEAP buffer and discusses its key applications in HPLC.

Key Applications

-

Improved Peak Shape for Basic Compounds: Triethylamine effectively masks the active silanol groups on the surface of the silica (B1680970) stationary phase, which can cause undesirable interactions with basic analytes, leading to peak tailing.[1][2]

-

Ion-Pairing Chromatography: The triethylammonium cation can form ion pairs with negatively charged analytes, such as nucleotides and peptides, increasing their retention on reversed-phase columns and enabling better separation.[3]

-

pH Control: The phosphate component of the buffer provides excellent buffering capacity over a range of pH values, ensuring reproducible chromatographic separations that are sensitive to pH.[3][4]

Quantitative Data Summary

The following tables summarize common concentrations and pH ranges for triethylamine phosphate buffers used in HPLC applications.

Table 1: Common Concentrations of Triethylamine and Phosphate Components

| Component | Concentration Range | Typical Concentration | Notes |

| Triethylamine (TEA) | 0.1% - 1.0% (v/v) | 0.2% - 0.7% (v/v) | Higher concentrations can lead to baseline shifts in gradient elution. |

| Phosphate | 10 mM - 100 mM | 20 mM - 50 mM | Buffer concentration should be sufficient to maintain pH but not so high as to cause precipitation with organic modifiers.[5] |

Table 2: pH Ranges and Corresponding Applications

| pH Range | Typical Application | Notes |

| 2.5 - 3.5 | Analysis of basic compounds, peptides | Low pH suppresses the ionization of silanol groups.[1] |

| 6.0 - 7.5 | Analysis of nucleotides, oligonucleotides | pH is maintained near the pKa of phosphate for optimal buffering.[4] |

Experimental Protocols

Below are detailed protocols for the preparation of this compound buffer for HPLC. It is crucial to use high-purity reagents (HPLC grade) and deionized water to avoid introducing impurities that can interfere with the analysis.

Protocol 1: Preparation of 1 L of 0.7% (v/v) this compound Buffer (pH 3.0)

This protocol is a common starting point for the analysis of basic compounds.

Materials:

-

Triethylamine (TEA), HPLC grade

-

Phosphoric acid (H₃PO₄), 85%, HPLC grade

-

Deionized water, HPLC grade

-

pH meter

-

Volumetric flask (1 L)

-

Graduated cylinder

-

Beaker

-

Magnetic stirrer and stir bar

-

0.45 µm membrane filter

Procedure:

-

Add approximately 800 mL of deionized water to a 1 L beaker.

-

With constant stirring, carefully add 7.0 mL of triethylamine to the water.

-

Calibrate the pH meter according to the manufacturer's instructions.

-

Slowly add phosphoric acid dropwise to the triethylamine solution while monitoring the pH.

-

Continue adding phosphoric acid until the pH of the solution reaches 3.0 ± 0.1.[6]

-

Quantitatively transfer the solution to a 1 L volumetric flask.

-

Add deionized water to the flask until the volume reaches the 1 L mark.

-

Mix the solution thoroughly.

-

Filter the buffer through a 0.45 µm membrane filter to remove any particulate matter before use.

-

Store the prepared buffer in a tightly sealed container at room temperature.

Protocol 2: Preparation of 1 L of 25 mM Triethylammonium Phosphate Buffer (pH 6.0)

This protocol is suitable for applications requiring a defined molar concentration of the buffering species.

Materials:

-

Phosphoric acid (H₃PO₄), 85%, HPLC grade

-

Triethylamine (TEA), HPLC grade

-

Deionized water, HPLC grade

-

pH meter

-

Volumetric flask (1 L)

-

Pipettes

-

Beaker

-

Magnetic stirrer and stir bar

-

0.45 µm membrane filter

Procedure:

-

Prepare a 25 mM solution of phosphoric acid by adding the appropriate amount of 85% phosphoric acid to approximately 900 mL of deionized water in a 1 L beaker.

-

Place the beaker on a magnetic stirrer and begin stirring.

-

Calibrate the pH meter.

-

Slowly add concentrated triethylamine dropwise to the phosphoric acid solution while continuously monitoring the pH.

-

Continue adding triethylamine until the pH of the solution reaches 6.0.

-

Transfer the solution to a 1 L volumetric flask.

-

Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask.

-

Add deionized water to the flask to bring the final volume to 1 L.

-

Mix the solution thoroughly.

-

Filter the buffer using a 0.45 µm membrane filter.

-

Store the buffer in a sealed container.

Visualizations

The following diagrams illustrate the workflow for preparing this compound buffer.

Caption: Workflow for preparing 0.7% (v/v) TEAP buffer (pH 3.0).

Caption: Workflow for preparing 25 mM TEAP buffer (pH 6.0).

Important Considerations

-

Purity of Reagents: Always use HPLC grade reagents to avoid introducing contaminants that can affect the chromatographic separation and detection.

-

Buffer Stability: Triethylamine can oxidize over time, which may affect the UV baseline. It is recommended to prepare fresh buffer daily or store it at 2-8°C for short periods.[7]

-

Column Dedication: Triethylamine can be difficult to completely remove from an HPLC column. It is good practice to dedicate a column for use with triethylamine-containing mobile phases to avoid cross-contamination.

-

Solvent Compatibility: Be cautious when mixing the aqueous buffer with high concentrations of organic solvents like acetonitrile, as this can cause the buffer salts to precipitate.[8] It is advisable to prepare the final mobile phase by mixing the aqueous buffer and the organic solvent in the desired proportions.

-

Safety Precautions: Triethylamine and phosphoric acid are corrosive and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).

References

- 1. Tip on Peak Tailing of Basic Analytes | Phenomenex [discover.phenomenex.com]

- 2. welch-us.com [welch-us.com]

- 3. This compound | 10138-93-9 | Benchchem [benchchem.com]

- 4. hplc.eu [hplc.eu]

- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 6. nacalai.com [nacalai.com]

- 7. thomassci.com [thomassci.com]

- 8. nestgrp.com [nestgrp.com]

Application Notes and Protocols for Triethylamine Phosphate in Chromatography

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethylamine (B128534) phosphate (B84403) (TEAP) is a widely utilized ion-pairing reagent in reversed-phase high-performance liquid chromatography (RP-HPLC). Its primary function is to enhance the retention and improve the peak shape of polar and ionic compounds, such as peptides, proteins, oligonucleotides, and small molecule pharmaceuticals, on non-polar stationary phases like C18. The triethylammonium (B8662869) cation forms a neutral ion pair with negatively charged analytes, increasing their hydrophobicity and interaction with the stationary phase. Additionally, triethylamine effectively masks residual silanol (B1196071) groups on the silica-based packing material, reducing peak tailing for basic compounds. This document provides detailed application notes and protocols for the effective use of TEAP in chromatographic separations.

Principle of Ion-Pairing Chromatography with Triethylamine Phosphate

In reversed-phase chromatography, highly polar or charged analytes have weak interactions with the hydrophobic stationary phase, leading to poor retention and broad peaks. This compound addresses this issue through two primary mechanisms:

-

Ion Pairing: The positively charged triethylammonium ions (TEA⁺) in the mobile phase associate with negatively charged functional groups on the analyte, such as the phosphate backbone of oligonucleotides or the carboxyl groups of acidic peptides. This association forms a transient, neutral, and more hydrophobic ion pair that can be retained and separated on the reversed-phase column.

-

Silanol Masking: Free silanol groups (Si-OH) on the surface of silica-based stationary phases can become deprotonated and negatively charged (Si-O⁻), leading to undesirable secondary ionic interactions with positively charged analytes. This can cause significant peak tailing. Triethylamine, being a basic amine, can interact with these active silanol sites, effectively "masking" them from the analyte and resulting in more symmetrical peak shapes.[1]

The following diagram illustrates the fundamental mechanism of ion-pair chromatography using this compound.

Caption: Mechanism of ion-pair chromatography with TEAP.

Applications

This compound buffers are versatile and have been successfully employed in the separation of a variety of biomolecules and pharmaceuticals.

Peptide and Protein Separations

TEAP buffers provide high resolution and recovery for the separation of closely related peptides and proteins.[2][3] They are particularly useful in peptide mapping and the purification of synthetic peptides. The ability to control retention and improve peak shape is critical for resolving complex mixtures of protein digests.

Oligonucleotide Analysis

The analysis and purification of synthetic oligonucleotides, such as antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs), heavily rely on ion-pair reversed-phase chromatography.[4] TEAP is effective in neutralizing the negative charges of the phosphate backbone, allowing for separation based on length and hydrophobicity.[4][5] For applications requiring mass spectrometry (MS) detection, TEAP can be used in combination with other reagents like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) to enhance volatility and ionization efficiency.[6]

Small Molecule Analysis

For small molecule pharmaceuticals, especially basic compounds that tend to exhibit poor peak shape on silica-based columns, triethylamine in the mobile phase can significantly reduce tailing by masking silanol groups.[1] This leads to improved peak symmetry and more reliable quantification.

Data Presentation

The following tables summarize quantitative data from various applications, demonstrating the impact of using triethylamine-containing buffers in HPLC.

Table 1: Comparison of Buffer Systems for Oligonucleotide Purification

| Buffer System | Concentration (mM) | pH | Purity (%) | Yield (%) |

| Triethylammonium Bicarbonate (TEAB) | 40 | 7 | 93.9 | ~74 |

| Dipotassium Phosphate (K₂HPO₄) | 10 | 7 | 87.0 | 79.1 |

| Ammonium Acetate (NH₄CH₃CO₂) | 10 | 7 | 84.0 | 69.0 |

Data synthesized from a study on Oligonucleotide-A purification, highlighting the superior purity achieved with a triethylammonium-based buffer system.[5]

Table 2: Effect of Triethylamine (TEA) on the Retention of Basic Drugs

| Compound | Retention Time without TEA (min) | Retention Time with TEA (min) | Column Type |

| Ionized Basic Drug A | Variable/Drifting | Stable and Consistent | Type A Silica (Zorbax C8) |

| Ionized Basic Drug B | Variable/Drifting | Stable and Consistent | Type B Silica (Zorbax RX) |

This table summarizes findings that the presence of TEA in the mobile phase leads to more consistent and reproducible retention times for ionized basic compounds on different types of silica-based columns.[7]

Experimental Protocols

Protocol 1: Preparation of this compound Buffer

This protocol describes the preparation of a 1 M stock solution of triethylammonium phosphate (TEAP) and a typical working concentration for use as an HPLC mobile phase.

Materials:

-

Triethylamine (TEA), HPLC grade

-

Orthophosphoric acid (H₃PO₄), ACS grade or higher

-

Deionized water (18.2 MΩ·cm)

-

pH meter

-

Volumetric flasks

-

Sterile filters (0.22 or 0.45 µm)

Procedure for 1 L of 0.1 M TEAP Buffer, pH 3.0:

-

Add approximately 800 mL of deionized water to a 1 L glass beaker.

-

In a fume hood, add 13.9 mL of triethylamine to the water while stirring.

-

Slowly add orthophosphoric acid to the solution to adjust the pH to 3.0. This will require careful monitoring with a calibrated pH meter.

-

Once the desired pH is reached, transfer the solution to a 1 L volumetric flask and bring the final volume to 1000 mL with deionized water.

-

Filter the buffer through a 0.45 µm filter to remove any particulates before use.[8]

Note: Buffer concentrations in HPLC are typically in the 10-50 mM range.[9] The prepared 0.1 M TEAP buffer can be diluted as needed for the final mobile phase composition. For example, to prepare a mobile phase with 20 mM TEAP, you would mix 200 mL of the 0.1 M TEAP buffer with 800 mL of water or the organic modifier.

The following diagram outlines the workflow for preparing the TEAP buffer.

Caption: Workflow for preparing a TEAP buffer.

Protocol 2: General HPLC Method for Peptide Separation

This protocol provides a starting point for the separation of peptides using a TEAP buffer system. Optimization of the gradient and other parameters may be necessary for specific samples.

Chromatographic Conditions:

| Parameter | Value |

| Column | C18 reversed-phase, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | 0.1% (v/v) TEAP in water, pH 3.0 |

| Mobile Phase B | Acetonitrile (B52724) |

| Gradient | 5% to 60% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 214 nm and 280 nm |

| Injection Volume | 20 µL |

Sample Preparation: Dissolve the peptide sample in Mobile Phase A to a concentration of approximately 1 mg/mL. If solubility is an issue, a small amount of acetonitrile can be added. Filter the sample through a 0.22 µm syringe filter before injection.

Procedure:

-

Equilibrate the column with the initial mobile phase conditions (95% A, 5% B) for at least 15 minutes or until a stable baseline is achieved.

-

Inject the prepared sample.

-

Run the gradient as specified.

-

After the elution of the peaks of interest, wash the column with a high concentration of Mobile Phase B (e.g., 95% B) for 5-10 minutes to remove any strongly retained components.

-

Re-equilibrate the column to the initial conditions before the next injection.

Caution: Triethylamine can be difficult to remove from an HPLC system and column. It is often recommended to dedicate a column for use with amine-containing mobile phases.[9] Thoroughly flushing the system with an appropriate wash solution (e.g., 50:50 methanol/water with 25 mM phosphoric acid) is necessary after use.[9]

The logical relationship between the components in an HPLC system using TEAP is depicted in the diagram below.

Caption: Logical flow in an HPLC system using TEAP.

Conclusion

This compound is a valuable and versatile ion-pairing reagent for reversed-phase HPLC. Its ability to improve the retention and peak shape of polar and ionic analytes makes it an essential tool for the analysis of peptides, oligonucleotides, and other charged molecules in the pharmaceutical and biotechnology industries. The protocols and data presented here provide a comprehensive guide for researchers and scientists to effectively implement TEAP in their chromatographic methods. Proper buffer preparation, system hygiene, and method optimization are key to achieving reproducible and high-quality results.

References

- 1. The case of triethylammonium cation loss during purification of certain nucleotide analogues: a cautionary note - PMC [pmc.ncbi.nlm.nih.gov]